(1S,2S)-2-methylcyclopropane-1-carbaldehyde
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Overview
Description
(1S,2S)-2-methylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-methylcyclopropane-1-carbaldehyde typically involves cyclopropanation reactions. One common method is the reaction of alkenes with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The aldehyde group can then be introduced through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The methyl group on the cyclopropane ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
(1S,2S)-2-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1S,2S)-2-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strain can also influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-methylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1S,2S)-2-methylcyclopropane-1-methanol: Contains a primary alcohol group instead of an aldehyde.
(1S,2S)-2-methylcyclopropane-1-amine: Features an amine group instead of an aldehyde
Uniqueness
(1S,2S)-2-methylcyclopropane-1-carbaldehyde is unique due to its combination of a strained cyclopropane ring and a reactive aldehyde group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C5H8O |
---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(1S,2S)-2-methylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5+/m0/s1 |
InChI Key |
LUAHIAJUNPNXHL-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]1C=O |
Canonical SMILES |
CC1CC1C=O |
Origin of Product |
United States |
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